1-(furan-2-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine
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Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a furan ring, a piperazine ring, and a tetrahydropyrazino[1,2-b]indazol-1-yl group. Furan is a pharmacologically important active pharmacophore and can be seen as a core moiety in various biologically active small molecules .
Scientific Research Applications
Synthetic Methodologies and Chemical Applications
Enantiopure Compounds Synthesis : Jasiński et al. (2012) discussed the synthesis of enantiopure compounds using L-erythrose-derived nitrones. This method demonstrates the flexible access to a series of enantiopure amino polyols, including aminofuran derivatives, showcasing the chemical versatility of furan derivatives in synthesizing complex molecules with potential biological activity Jasiński, M., Lentz, D., Moreno-Clavijo, E., & Reissig, H. (2012).
Antimicrobial Activities of Azole Derivatives : Başoğlu et al. (2013) synthesized new azole derivatives starting from furan-2-carbohydrazide, demonstrating the antimicrobial activities of these compounds. This highlights the potential of furan derivatives in developing new antimicrobial agents Başoğlu, S., Yolal, M., Demirci, S., Demirbas, N., Bektaş, H., & Karaoglu, S. (2013).
Corrosion Inhibition : Singaravelu et al. (2022) investigated the corrosion inhibition of mild steel using organic inhibitors, including a compound with a furan-2-yl moiety. The study indicates the compound's effectiveness in protecting against corrosion, suggesting industrial applications for furan derivatives in materials science Singaravelu, P., Bhadusha, N., & Dharmalingam, V. (2022).
Biological and Pharmacological Research
Antiviral Compounds from Actinomycetes : Wang et al. (2014) isolated new alkaloids, including furan derivatives, from the mangrove-derived actinomycete Jishengella endophytica. These compounds were found to be active against the influenza A virus, showcasing the potential of furan derivatives in antiviral drug development Wang, P.-P., Kong, F., Wei, J., Wang, Y., Wang, W., Hong, K., & Zhu, W. (2014).
Adenosine A2A Receptor Antagonists : Peng et al. (2005) synthesized piperazine-derived furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazines, showing moderate adenosine A2A receptor binding affinity. This illustrates the relevance of furan derivatives in developing compounds with potential neurological or psychiatric applications Peng, H., Sha, L., Chang, H., Vessels, J., Haque, S., Conlon, P., Dowling, J., Wang, J., Engber, T., Kumaravel, G., Scott, D., & Petter, R. (2005).
Properties
IUPAC Name |
furan-2-yl-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-19(16-6-3-13-26-16)23-11-9-22(10-12-23)18-17-14-4-1-2-5-15(14)21-24(17)8-7-20-18/h3,6-8,13H,1-2,4-5,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDSDSLHQXRNSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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